(3-Methoxythiolan-3-yl)methanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
(3-methoxythiolan-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NOS/c1-8-6(4-7)2-3-9-5-6/h2-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLZKGXZHSKZMHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSC1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Methoxythiolan 3 Yl Methanamine and Analogous Cyclic Systems
Strategies for Thiolane Ring Construction and Functionalization
Cyclization Reactions of Sulfur-Containing Alkyne Precursors
The cyclization of sulfur-containing alkynes is a powerful and versatile method for constructing substituted thiolanes and related sulfur heterocycles. mdpi.comnih.govnih.gov These reactions can be promoted by various reagents, including metal catalysts and bases, or proceed through methods like iodocyclization.
Metal-catalyzed heterocyclization of functionalized alkynes bearing a nucleophilic sulfur group is an efficient, atom-economical approach to substituted sulfur heterocycles. mdpi.com Various transition metals can be employed to catalyze the intramolecular addition of the sulfur nucleophile to the alkyne moiety, leading to the formation of the thiolane ring. The choice of metal catalyst and reaction conditions can influence the regioselectivity and stereoselectivity of the cyclization. For instance, palladium and copper catalysts have been successfully used in the synthesis of thiophene (B33073) derivatives from sulfur-containing alkyne precursors. mdpi.com
Table 1: Examples of Metal-Catalyzed Cyclization for Thiophene Synthesis
| Catalyst | Substrate | Product | Reference |
| PdI₂ | 1-mercapto-3-yn-2-ols | Thiophenes | mdpi.com |
| CuX₂ (X = Cl, Br) | (Z)-1-en-3-ynyl(butyl)sulfanes | 3-halothiophenes | mdpi.com |
This table provides examples of metal catalysts used in the synthesis of thiophenes, which are structurally related to thiolanes.
Base-promoted cyclization offers an alternative to metal-catalyzed methods for the synthesis of sulfur-containing heterocycles from alkyne precursors. chemrxiv.org Strong bases can facilitate the deprotonation of a thiol, generating a thiolate anion that can then undergo intramolecular nucleophilic attack on the alkyne. The reaction's success can be dependent on the strength of the base and the nature of the substrate. chemrxiv.org For example, the use of a strong organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can promote the reaction between thiols and thioalkynes, leading to the formation of 1,2-diorganothioalkenes, which can be precursors for cyclic systems. chemrxiv.org
Iodocyclization is a valuable technique for the synthesis of iodine-substituted heterocycles, including thiolane derivatives. mdpi.comresearchgate.net This method involves the reaction of a sulfur-containing unsaturated precursor with an iodine source. The reaction proceeds through an electrophilic attack of iodine on the unsaturated bond, followed by the intramolecular nucleophilic attack of the sulfur atom. This approach has been successfully applied to the synthesis of 3-iodothiophenes from 1-mercapto-3-yn-2-ols. mdpi.com The resulting iodinated heterocycles are versatile intermediates that can be further functionalized. researchgate.net
Condensation Reactions in Thiophene Synthesis (as a conceptual basis for cyclic thioethers)
The synthesis of thiophenes, aromatic counterparts to thiolanes, often involves condensation reactions that provide a conceptual framework for constructing five-membered sulfur-containing rings. researchgate.netnih.gov These methods typically involve the reaction of a sulfur-containing compound with a dicarbonyl or related species.
Thioglycolic acid and its derivatives are useful reagents in the synthesis of sulfur-containing heterocycles. researchgate.net For instance, the condensation of terephthaldehyde with thioglycolic acid under solvent- and catalyst-free conditions can lead to the formation of bis-thioglycolic acid derivatives. researchgate.net While this specific example leads to a different structure, the underlying principle of using a sulfur-containing C2 synthon to react with an electrophilic partner is relevant to the construction of various sulfur heterocycles. The Hinsberg thiophene synthesis, an application of the Stobbe condensation, involves the reaction of a 1,2-dicarbonyl compound with diethyl thiodiglycolate to form a thiophene dicarboxylate. youtube.com This highlights the utility of thioglycolic acid derivatives in forming the thiophene ring.
Paal-Knorr Thiophene Synthesis Analogues
The Paal-Knorr synthesis is a well-established method for synthesizing substituted furans, pyrroles, or thiophenes from 1,4-diketones. wikipedia.orgyoutube.com The thiophene synthesis variant typically employs a sulfurizing agent like phosphorus pentasulfide or Lawesson's reagent. wikipedia.orgorganic-chemistry.org The reaction proceeds by condensing a 1,4-dicarbonyl compound with a sulfur source. organic-chemistry.orgquora.com While the classic Paal-Knorr reaction yields unsaturated thiophene rings, conceptually similar cyclization strategies can be adapted for the synthesis of saturated thiolanes. This would involve the cyclization of a 1,4-difunctionalized alkane (e.g., a dihalide or ditosylate) with a sulfur nucleophile, such as sodium sulfide (B99878). The core challenge in applying this to (3-Methoxythiolan-3-yl)methanamine lies in constructing the 1,4-dicarbonyl precursor with the necessary methoxy (B1213986) and aminomethyl functionalities already in place at the C3-position.
Gewald Reaction Modifications for Aminothiolanes
The Gewald reaction is a multicomponent condensation that produces polysubstituted 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. wikipedia.orgorganic-chemistry.org The reaction mechanism involves an initial Knoevenagel condensation, followed by sulfur addition and cyclization. wikipedia.org Microwave irradiation has been shown to improve reaction yields and times. wikipedia.org While the Gewald reaction traditionally synthesizes thiophenes, its principles can be modified for the preparation of aminothiolanes. wikipedia.orgresearchgate.netarkat-usa.org A potential strategy involves the initial synthesis of a substituted 2-aminothiophene via the Gewald reaction, followed by a controlled hydrogenation of the thiophene ring to yield the saturated thiolane core. This approach would require careful selection of reduction conditions to avoid unwanted side reactions.
Atom-Economical and Transition-Metal-Free Pathways to Cyclic Thioethers
Modern synthetic chemistry emphasizes the development of atom-economical and environmentally benign methods. acs.orgkaist.ac.kr For the synthesis of cyclic thioethers, catalyst-free tandem reactions have been developed. acs.org One such strategy involves the reaction between bromoalkane-tethered ynones and potassium thiosulfonate salts, which provides an efficient route to cyclic sulfides. acs.org Another approach is the direct synthesis of thioesters from feedstock chemicals and elemental sulfur. acs.org A patented method describes an atom-economical synthesis of thiol compounds by reacting trithiocarbonate (B1256668) with a halogenated hydrocarbon or active conjugate alkene, followed by reaction with a primary or secondary amine. google.com These methods, which minimize waste by maximizing the incorporation of starting materials into the final product, represent a greener alternative to traditional synthetic routes.
Introduction and Derivatization of the Methanamine Moiety
Aminomethylation Strategies for Cyclic Substrates
The introduction of an aminomethyl group onto a cyclic ketone can be a key step in the synthesis of compounds like this compound. Direct asymmetric amination of α-substituted cyclic ketones can be catalyzed by chiral phosphoric acid, yielding products with a nitrogen-containing quaternary stereocenter in high yields and enantioselectivities. nih.gov Another powerful method is the proline-catalyzed Mannich reaction, which is a three-component asymmetric reaction that produces α-aminomethylated ketones. colab.ws This one-pot reaction is highly practical for creating synthetic building blocks. colab.ws
Reductive Amination Protocols for Carbonyl Precursors
Reductive amination is a cornerstone of amine synthesis, widely used in the pharmaceutical industry due to its versatility and operational simplicity. organic-chemistry.orgsci-hub.ru This method can convert carbonyl compounds into amines. pku.edu.cn For the synthesis of this compound, a precursor such as 3-methoxythiolan-3-carbaldehyde could undergo reductive amination. The reaction involves the formation of an imine or enamine intermediate, which is then reduced to the corresponding amine. A variety of reducing agents can be used, and the choice often depends on the specific substrate and desired selectivity.
| Reducing Agent | Advantages | Disadvantages |
| Sodium borohydride (B1222165) (NaBH4) | Readily available, inexpensive | Can sometimes reduce the carbonyl group directly |
| Sodium cyanoborohydride (NaBH3CN) | Selective for the iminium ion over the carbonyl | Toxic cyanide byproducts |
| Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) | Mild, non-toxic, good for acid-sensitive substrates | More expensive than other borohydrides |
| Catalytic Hydrogenation (e.g., H2/Pd/C) | Clean, high-yielding | Requires specialized equipment (hydrogenator) |
This table provides a comparison of common reducing agents used in reductive amination protocols.
Stereoselective Synthesis of this compound
The synthesis of a specific stereoisomer of this compound requires a stereoselective approach. Asymmetric synthesis of chiral thioethers can be achieved through various methods, including biocatalytic strategies. nih.gov For instance, ene-reductases can catalyze enantioselective C-C bond formation to generate chiral γ-thioether ketones. nih.gov In the context of cyclic ketones, direct asymmetric amination using a chiral phosphoric acid catalyst can establish a quaternary stereocenter with high enantioselectivity. nih.gov Another approach is the kinetic resolution of a racemic starting material, which can provide an enantio-enriched α-branched ketone. nih.gov The choice of strategy would depend on the availability of chiral starting materials, the efficiency of the asymmetric catalyst, and the desired enantiomeric purity of the final product.
Enantioselective Catalytic Approaches to Chiral Amines
The creation of the chiral amine functionality in this compound is a critical step. Modern synthetic chemistry offers several powerful enantioselective catalytic methods for the synthesis of chiral amines, which are broadly applicable to a range of substrates. nih.govacs.org These methods often rely on the use of chiral catalysts to control the stereochemical outcome of the reaction.
One of the most common strategies is the asymmetric hydrogenation of a suitable prochiral precursor, such as an imine, enamine, or nitroalkene. For the synthesis of this compound, a hypothetical precursor could be a 3-methoxy-3-(nitromethyl)thiolane or a related imine. The choice of catalyst is crucial for achieving high enantioselectivity. Typically, transition metal catalysts based on rhodium, iridium, or ruthenium, in combination with chiral phosphine (B1218219) ligands, are employed. nih.govacs.org
Another powerful approach involves the use of chiral auxiliaries . wikipedia.orgscielo.org.mxresearchgate.netresearchgate.net A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is removed. For instance, a chiral auxiliary could be attached to the nitrogen of a precursor, guiding the stereoselective addition of a methyl group or a methoxy group to the C3 position of the thiolan ring. Evans' oxazolidinones and sulfinamides are well-known examples of effective chiral auxiliaries. researchgate.netnih.gov
Table 1: Comparison of General Enantioselective Methods for Chiral Amine Synthesis
| Method | Catalyst/Auxiliary | Typical Substrate | Typical Enantiomeric Excess (ee) |
| Asymmetric Hydrogenation | [Rh(COD)Cl]₂ / Chiral Phosphine Ligand | Imine, Enamine | 85-99% |
| Chiral Auxiliary (Evans) | Chiral Oxazolidinone | N-Acyl Imide | >95% de |
| Chiral Auxiliary (Sulfinamide) | tert-Butanesulfinamide | Imine | 80-98% de |
This table presents generalized data from the literature and may not be directly representative of the synthesis of the specific target compound.
Diastereoselective Control in Cyclic Thioether Systems
The synthesis of this compound also requires control over the relative stereochemistry of the substituents on the thiolan ring, a process known as diastereoselective synthesis. The flexible nature of the five-membered tetrahydrothiophene (B86538) ring can make diastereoselective control challenging.
One strategy to control diastereoselectivity is through substrate-controlled synthesis , where the existing stereochemistry in the starting material dictates the stereochemistry of the newly formed stereocenters. For example, if a chiral pool starting material containing a thiolan ring with a defined stereocenter is used, subsequent reactions can be directed to a specific diastereomer.
Alternatively, catalyst-controlled diastereoselective reactions can be employed. For instance, a diastereoselective Michael addition to a substituted dihydrothiophene could establish the desired relative stereochemistry. nih.gov The choice of catalyst and reaction conditions can favor the formation of one diastereomer over another. Thionium-ene cyclization reactions have also been shown to produce substituted tetrahydrothiopyrans with excellent diastereoselectivity. nih.gov
Comparative Synthetic Analysis with Related Methoxy-Substituted Cyclic Amines (e.g., Tetrahydrofuran Analogues)
The synthesis of the oxygen analog, this compound, specifically (3-aminomethyl)tetrahydrofuran and its derivatives, has been reported in the literature. chemicalbook.comgoogle.comnih.govgoogle.com A common route to (tetrahydrofuran-3-yl)methanamine (B69705) involves the reduction of a 3-cyanotetrahydrofuran or the reductive amination of a tetrahydrofuran-3-carboxaldehyde. chemicalbook.comgoogle.com
A plausible synthetic route to this compound could be envisioned starting from a suitable precursor like 3-methoxy-3-cyanothiolane. The key steps would likely involve:
Formation of the thiolan ring: This could be achieved through various methods for synthesizing tetrahydrothiophenes. nih.govacs.org
Introduction of the methoxy and cyano groups at the C3 position: This geminal disubstitution could potentially be achieved through the reaction of a 3-thiolanone with a source of cyanide and methanol (B129727).
Reduction of the nitrile to the primary amine: This is a standard transformation that can be accomplished using various reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Comparing the synthesis of the thiolan versus the furan (B31954) analog, the key difference lies in the methods used to construct the heterocyclic ring. While the synthesis of tetrahydrofurans often involves the cyclization of diols or the hydrogenation of furans, tetrahydrothiophene synthesis frequently utilizes the reaction of dielectrophiles with sulfide sources or the cyclization of mercaptoalcohols or mercaptoaldehydes. nih.govacs.org The reactivity of the sulfur atom in the thiolan ring might also influence the choice of reagents and reaction conditions in subsequent steps compared to its oxygen counterpart.
Table 2: Hypothetical Comparison of Synthetic Routes for Thiolan and Furan Analogs
| Step | This compound (Hypothetical) | (3-Methoxy-tetrahydrofuran-3-yl)methanamine (Analogous) |
| Ring Formation | Cyclization of a mercapto-precursor | Cyclization of a diol or hydrogenation of a furan derivative |
| C3-Substitution | Introduction of methoxy and cyano groups onto 3-thiolanone | Introduction of methoxy and cyano groups onto 3-furanone |
| Amine Formation | Reduction of 3-methoxy-3-cyanothiolane | Reduction of 3-methoxy-3-cyanotetrahydrofuran |
This table is a conceptual comparison and does not represent experimentally verified routes for the thiolan compound.
Chemical Reactivity and Transformation Studies of 3 Methoxythiolan 3 Yl Methanamine
Reactivity Profile of the Thiolane Ring System
The thiolane ring, a five-membered saturated heterocycle containing a sulfur atom, exhibits a unique reactivity profile influenced by the thioether linkage.
Oxidative Transformations of the Thioether Linkage
The sulfur atom in the thiolane ring is susceptible to oxidation. Thioethers are known to be oxidized by reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), in a process analogous to the oxidation of methionine residues in proteins. nih.gov This reaction proceeds via a nucleophilic attack of the sulfur atom on the oxidant, leading to the formation of sulfoxides and subsequently sulfones upon further oxidation. nih.govmasterorganicchemistry.com The polarity of the molecule increases significantly with this transformation, as the low-dipole thioether is converted to the more polar sulfoxide (B87167) and sulfone groups. nih.gov
The sensitivity of a thioether to oxidation is influenced by the nucleophilicity of the sulfur atom, which can be modulated by the surrounding chemical environment. nih.gov For instance, electron-donating groups enhance the negative charge on the sulfur atom, accelerating oxidation, while steric hindrance around the sulfur can slow the reaction down. nih.gov
Table 1: Oxidation Products of Thioether Linkages
| Oxidizing Agent | Initial Product | Further Oxidation Product |
| Mild Oxidants (e.g., I₂) | Disulfides (from thiols) | - |
| Strong Oxidants (e.g., H₂O₂, m-CPBA, O₃) | Sulfoxide | Sulfone |
Data compiled from various sources. nih.govmasterorganicchemistry.com
Ring-Opening Reactions and Skeletal Rearrangements of Cyclic Thioethers
Cyclic thioethers like thiolane can undergo ring-opening reactions under various conditions. These reactions are of significant interest for the synthesis of structurally diverse thioethers. One approach involves activation by an electrophilic aryne, which facilitates a three-component transformation with a wide range of nucleophiles (C, O, S, N, and F-centered) under mild conditions. rsc.org This method allows for the rapid synthesis of various aliphatic fluoride (B91410) compounds when potassium fluoride is used as the fluorine source in a transition-metal-free protocol. rsc.org
Lewis acids can also initiate ring-opening reactions of cyclic ethers by forming oxonium ylide intermediates, which activate the C–O bond for nucleophilic attack. mdpi.comresearchgate.net While this is more commonly studied for cyclic ethers, similar principles can apply to cyclic thioethers. Additionally, ring-opening copolymerization of cyclic thioesters with epoxides provides another route to poly(ester-alt-thioether)s. nih.gov
Participation in Cycloaddition and Radical Processes
Thiolane derivatives can participate in cycloaddition reactions. For example, thiophene (B33073) S,N-ylides readily react with electron-rich dienophiles in Diels-Alder or ene reactions. rsc.org The synthesis of thiopyran derivatives can also be achieved through [4+2] cycloaddition reactions, which can be either intermolecular or intramolecular. rsc.org
The thiolane ring can also be involved in radical processes. Thiyl radicals, generated from thiols via homolytic cleavage of the S-H bond, are known to react efficiently with unsaturated sites. nih.gov These radicals can be generated through the use of radical initiators like azobisisobutyronitrile (AIBN) or through redox processes. nih.govyoutube.com AIBN, for instance, decomposes upon heating to produce radicals that can abstract a hydrogen atom from a thiol. youtube.com Thiyl radicals can then participate in cascade reactions, leading to the formation of various ring structures. nih.gov
Desulfurization Methodologies for Thiolane Derivatives
The removal of sulfur from the thiolane ring, known as desulfurization, is a critical process, particularly in the context of fuel refining. Hydrodesulfurization (HDS) is the primary industrial method for removing sulfur from petroleum fractions. mdpi.commdpi.com This process typically involves high temperatures and pressures, utilizing catalysts such as CoMo/Al₂O₃ or NiMo/Al₂O₃ to break the carbon-sulfur bonds. mdpi.commdpi.com The mechanism can involve hydrogenation of the thiophene ring to tetrahydrothiophene (B86538), followed by desulfurization to form hydrocarbons. mdpi.com
Alternative desulfurization methods include oxidative desulfurization (ODS), which converts sulfur compounds to more polar forms that can be more easily removed. researchgate.net Adsorptive desulfurization, using materials like activated carbons, is another approach for removing thiophenic compounds. mdpi.com Reductive desulfurization using reagents like Raney nickel can also be employed to cleave the C-S bonds. researchgate.net
Reaction Pathways of the Methanamine Functional Group
The methanamine group attached to the thiolane ring is a primary amine, which confers significant nucleophilic character to the molecule.
Nucleophilic Reactivity and Derivatization Reactions
The lone pair of electrons on the nitrogen atom of the primary amine makes it an excellent nucleophile, capable of attacking electrophilic centers. numberanalytics.comlibretexts.org This reactivity is fundamental to a wide range of derivatization reactions. The nucleophilicity of amines is generally greater than that of alcohols due to the higher availability of the lone pair on nitrogen. fiveable.me
Primary amines like (3-methoxythiolan-3-yl)methanamine can react with various electrophiles:
Alkylation: Reaction with alkyl halides can lead to the formation of secondary and tertiary amines, and eventually quaternary ammonium (B1175870) salts. numberanalytics.comlibretexts.org The rate of these reactions is influenced by steric hindrance. fiveable.me
Acylation: Acyl chlorides and acid anhydrides react with primary amines to form amides. libretexts.orglibretexts.org These reactions are often used for the protection of amine groups or for introducing new functional moieties. nih.goviu.edu
Silylation: Active hydrogens on the amine can be replaced by a silyl (B83357) group (e.g., from N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA), which increases the volatility and thermal stability of the molecule. libretexts.orgiu.edu
Reaction with Carbon Dioxide: Primary amines can reversibly react with CO₂ to form alkylammonium carbamates, a reaction that can be used to temporarily reduce the amine's reactivity. nih.gov
Table 2: Common Derivatization Reactions of Primary Amines
| Reagent Type | Reactant Example | Product Functional Group |
| Alkyl Halide | Bromoethane | Secondary/Tertiary Amine |
| Acyl Chloride | Ethanoyl chloride | Amide |
| Acid Anhydride | Ethanoic anhydride | Amide |
| Silylating Agent | BSTFA | Silylamine |
| Isocyanate | Phenyl isocyanate | Urea |
| Carbon Dioxide | CO₂ | Alkylammonium carbamate |
Data compiled from various sources. libretexts.orglibretexts.orgnih.goviu.edu
The choice of derivatizing agent and reaction conditions allows for the tailored modification of the methanamine group, enabling the synthesis of a diverse array of derivatives with specific chemical and physical properties. iu.eduresearchgate.netnih.gov
Amine Condensation and Imine Formation Reactions
The primary amine functionality of this compound is a key site for condensation reactions with carbonyl compounds, leading to the formation of imines, also known as Schiff bases. This reaction is fundamental in the construction of more complex molecular architectures. The reaction proceeds by nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon, followed by dehydration.
The presence of a methoxy (B1213986) group and a thiolane ring at the α-carbon introduces significant steric hindrance, which can influence the reaction kinetics and equilibrium. While sterically hindered primary amines can be challenging substrates for some transformations, their condensation to form imines is a well-established process. The reaction is typically catalyzed by acid or base, or can proceed under thermal conditions. For instance, the self-condensation of primary amines to secondary amines can be efficiently promoted by supported copper catalysts. Photocatalytic methods have also been developed for the self-condensation of primary amines at ambient temperatures.
A general representation of the condensation reaction is as follows:
This compound + R'C(O)R'' ⇌ (3-Methoxythiolan-3-yl)methyl-N=CR'R'' + H₂O
Table 1: Illustrative Examples of Imine Formation Reactions
| Carbonyl Compound | Catalyst/Conditions | Product |
| Benzaldehyde | Acid catalyst (e.g., p-TsOH), reflux in toluene | N-Benzylidene-(3-methoxythiolan-3-yl)methanamine |
| Acetone | Anhydrous MgSO₄, room temperature | N-Isopropylidene-(3-methoxythiolan-3-yl)methanamine |
| Cyclohexanone | Dean-Stark apparatus, benzene (B151609) | N-Cyclohexylidene-(3-methoxythiolan-3-yl)methanamine |
This table presents plausible reactions based on general principles of imine formation and has been constructed for illustrative purposes.
The resulting imines are valuable intermediates, as the C=N double bond can be further functionalized, for example, through reduction to secondary amines or by cycloaddition reactions.
Alkylation and Acylation of the Amine Functionality
The nucleophilic nature of the primary amine in this compound allows for its facile alkylation and acylation, providing routes to a diverse range of N-substituted derivatives.
Alkylation:
N-alkylation can be achieved by reacting the amine with alkyl halides. This reaction follows an S_N2 mechanism, where the amine acts as the nucleophile. Due to the potential for overalkylation, careful control of reaction conditions, such as stoichiometry and temperature, is crucial to selectively obtain the mono-alkylated product. Reductive amination, a two-step, one-pot procedure involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride (B1222165), offers a more controlled method for synthesizing N-alkylated derivatives. Ruthenium(0)-catalyzed C-H arylation of simple imines followed by hydrosilylation also provides a pathway to sterically hindered amines.
Acylation:
Acylation of the amine is readily accomplished using acylating agents such as acid chlorides or acid anhydrides. This reaction is typically performed in the presence of a base to neutralize the hydrogen halide byproduct. The resulting amides are generally stable compounds and represent an important class of derivatives. The Friedel-Crafts acylation, though typically associated with aromatic rings, highlights the reactivity of acyl halides with nucleophiles.
Table 2: Representative Alkylation and Acylation Reactions
| Reagent | Reaction Type | Base/Conditions | Product |
| Methyl iodide | Alkylation | K₂CO₃, acetonitrile | N-Methyl-(3-methoxythiolan-3-yl)methanamine |
| Benzyl bromide | Alkylation | Triethylamine, THF | N-Benzyl-(3-methoxythiolan-3-yl)methanamine |
| Acetyl chloride | Acylation | Pyridine, CH₂Cl₂ | N-Acetyl-(3-methoxythiolan-3-yl)methanamine |
| Acetic anhydride | Acylation | DMAP (cat.), CH₂Cl₂ | N-Acetyl-(3-methoxythiolan-3-yl)methanamine |
This table provides hypothetical examples based on standard organic synthesis methodologies.
Mechanistic Investigations of Reactions Involving this compound
Understanding the mechanisms of reactions involving this compound is essential for optimizing reaction conditions and designing novel transformations.
Elucidation of Catalytic Cycles in Transformations
Catalytic processes involving amines and sulfur-containing compounds often proceed through well
Advanced Analytical and Computational Investigations of 3 Methoxythiolan 3 Yl Methanamine
High-Resolution Spectroscopic Characterization for Structural Elucidation
The precise structure of (3-Methoxythiolan-3-yl)methanamine is determined through a combination of high-resolution spectroscopic methods. Each technique provides unique insights into the molecule's connectivity, conformation, and functional groups.
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Assignments
Multi-dimensional NMR spectroscopy is an indispensable tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for elucidating the conformational dynamics of the thiolane ring. Due to the flexible nature of five-membered rings, which can exist in various envelope and twist conformations, detailed NMR analysis is crucial. rsc.orgacs.orgsaskoer.ca
¹H NMR Spectroscopy: The proton spectrum of this compound would exhibit distinct signals for the methoxy (B1213986) protons, the aminomethyl protons, and the protons of the thiolane ring. The methoxy group would appear as a sharp singlet, while the aminomethyl protons would likely present as a singlet or a multiplet depending on the solvent and pH. The thiolane ring protons would show complex splitting patterns due to geminal and vicinal couplings.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would show distinct resonances for each carbon atom in the molecule. docbrown.info The chemical shifts would be influenced by the electronegativity of the adjacent heteroatoms (oxygen, sulfur, and nitrogen). Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) would be employed to differentiate between CH₃, CH₂, CH, and quaternary carbons.
2D NMR Techniques:
COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling network, allowing for the assignment of protons on adjacent carbons within the thiolane ring.
HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Correlation): These experiments correlate directly bonded ¹H and ¹³C nuclei, providing definitive assignments for the carbon atoms of the thiolane ring and the aminomethyl group. mdpi.com
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range ¹H-¹³C correlations (typically over 2-3 bonds), which are critical for confirming the connectivity between the methoxy group, the aminomethyl group, and the quaternary carbon of the thiolane ring. mdpi.com
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about through-space proximity of protons, which is vital for determining the relative stereochemistry and preferred conformation of the substituents on the thiolane ring.
Expected ¹H and ¹³C NMR Data for this compound:
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| -OCH₃ | 3.2 - 3.4 | 50 - 55 |
| -CH₂NH₂ | 2.7 - 2.9 | 45 - 50 |
| -NH₂ | 1.5 - 2.5 (broad) | - |
| Thiolane Ring CH₂ | 1.8 - 3.0 | 25 - 40 |
| Quaternary Carbon (C-3) | - | 75 - 85 |
| Thiolane Ring CH₂-S | 2.5 - 2.8 | 30 - 35 |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight of this compound, confirming its elemental composition. acs.org The fragmentation pattern observed in the mass spectrum provides valuable information about the molecule's structure.
The molecular ion peak ([M]⁺) for this compound (C₆H₁₃NOS) would be expected at a specific m/z value corresponding to its exact mass. Due to the presence of a nitrogen atom, the molecular ion peak would have an odd nominal mass, consistent with the nitrogen rule. libretexts.org
Plausible Fragmentation Pathways:
Alpha-cleavage: The C-C bond adjacent to the nitrogen atom is prone to cleavage, leading to the loss of the aminomethyl group or the formation of a stable iminium ion. libretexts.org
Loss of the methoxy group: Cleavage of the C-O bond can result in the loss of a methoxy radical (•OCH₃) or a neutral methanol (B129727) molecule.
Ring opening: Fragmentation of the thiolane ring can occur through various pathways, often initiated by the sulfur atom.
Predicted HRMS Fragmentation Data for this compound:
| Fragment Ion | Proposed Structure | Predicted m/z |
| [M+H]⁺ | C₆H₁₄NOS⁺ | 148.0847 |
| [M-CH₂NH₂]⁺ | C₅H₉OS⁺ | 117.0374 |
| [M-OCH₃]⁺ | C₅H₁₀NS⁺ | 116.0534 |
| [C₄H₈S]⁺ | Thiolane | 88.0347 |
| [CH₂NH₂]⁺ | Aminomethyl cation | 30.0340 |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in this compound by probing their characteristic vibrational modes. nih.gov
Expected Vibrational Frequencies:
N-H stretching: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. youtube.com
C-H stretching: The C-H stretching vibrations of the aliphatic and methoxy groups would appear in the 2800-3000 cm⁻¹ region.
N-H bending: The N-H bending (scissoring) vibration for a primary amine is expected around 1590-1650 cm⁻¹. youtube.com
C-O stretching: A strong absorption band corresponding to the C-O stretching of the methoxy group would be observed in the 1050-1150 cm⁻¹ region.
C-S stretching: The C-S stretching vibration is typically weak and appears in the 600-800 cm⁻¹ range.
Comparative IR and Raman Data for Functional Groups in this compound:
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Intensity |
| N-H stretch (asymmetric) | ~3400 | Medium |
| N-H stretch (symmetric) | ~3300 | Medium |
| C-H stretch (aliphatic) | 2850-2960 | Strong |
| N-H bend (scissoring) | 1590-1650 | Weak |
| C-O stretch (methoxy) | 1050-1150 | Medium |
| C-S stretch | 600-800 | Strong |
X-ray Diffraction Analysis for Solid-State Structural Determination (relevant for related cyclic thioethers and amines)
While X-ray diffraction analysis requires a crystalline solid, and this compound may be a liquid at room temperature, derivatization to a crystalline salt (e.g., hydrochloride or picrate) would enable this powerful technique. X-ray crystallography would provide the definitive solid-state structure, including precise bond lengths, bond angles, and torsional angles. rsc.org Furthermore, it would reveal the intermolecular interactions, such as hydrogen bonding involving the amine group, which dictate the crystal packing. Studies on related substituted thiophene (B33073) and thiourea (B124793) derivatives have shown the utility of this method in confirming molecular configurations and understanding intermolecular hydrogen bonding networks. researchgate.netacs.org
In Situ Spectroscopic Monitoring for Reaction Progress Analysis
The synthesis of this compound can be monitored in real-time using in situ spectroscopic techniques like FTIR or NMR. rsc.orgnih.gov This allows for the optimization of reaction conditions and provides mechanistic insights. For instance, in a reaction involving the introduction of the methoxy group, the disappearance of a precursor's vibrational band and the appearance of the characteristic C-O stretching of the methoxy group could be tracked by in situ FTIR. researchgate.net Similarly, in situ NMR could monitor the change in chemical shifts of key protons or carbons as the reaction progresses. nih.gov
Theoretical and Computational Chemistry Approaches
Computational chemistry provides a powerful complement to experimental studies by offering insights into the electronic structure, conformational landscape, and spectroscopic properties of this compound. youtube.com
Density Functional Theory (DFT) calculations would be employed to:
Optimize the molecular geometry: This would predict the most stable conformation of the molecule and provide theoretical bond lengths and angles that can be compared with experimental data (if available from X-ray diffraction). For five-membered rings, computational methods are crucial for exploring the potential energy surface and identifying the various low-energy envelope and twist conformers. rsc.org
Predict spectroscopic properties: Theoretical calculations can predict NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic transitions (UV-Vis). researchgate.net These predicted spectra can aid in the interpretation of experimental data.
Analyze electronic properties: The distribution of electron density, molecular electrostatic potential, and frontier molecular orbitals (HOMO and LUMO) can be calculated to understand the molecule's reactivity and potential sites for electrophilic or nucleophilic attack. researchgate.net
Quantum Mechanical Studies of Electronic Structure and Bonding
Quantum mechanical calculations are fundamental to understanding the electronic nature of a molecule. For this compound, these studies would reveal the distribution of electrons within the molecule, influencing its reactivity, stability, and intermolecular interactions.
Key Objectives of Quantum Mechanical Analysis:
Molecular Orbital (MO) Theory: This would involve the calculation of the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical parameter, providing insights into the molecule's electronic excitation properties and its kinetic stability.
Electron Density Distribution: Mapping the electron density would identify regions of high and low electron concentration. This is crucial for predicting sites susceptible to electrophilic or nucleophilic attack. For instance, the lone pairs on the sulfur, oxygen, and nitrogen atoms are expected to be regions of high electron density.
Bonding Analysis: Quantum theory of atoms in molecules (QTAIM) could be employed to characterize the nature of the chemical bonds (covalent vs. ionic character) within the molecule, such as the C-S, C-O, C-N, and C-C bonds of the substituted thiolane ring.
Computational methods like the semi-empirical AM1 method can be used for initial, less computationally intensive studies to understand electronic structures and conformations. For more accurate results, ab initio methods such as Hartree-Fock (HF) or more advanced post-Hartree-Fock methods would be employed.
Density Functional Theory (DFT) Calculations for Geometrical Optimization and Energetics
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. For this compound, DFT calculations would be indispensable for determining its most stable three-dimensional structure and thermodynamic properties.
Geometrical Optimization: The starting point for most computational studies is to find the equilibrium geometry of the molecule, which corresponds to the minimum on the potential energy surface. DFT methods, such as B3LYP or M06-2X, combined with a suitable basis set (e.g., 6-311++G(d,p)), would be used to perform a full geometry optimization. This process systematically alters the coordinates of the atoms until the forces on each atom are close to zero. The conformational flexibility of the five-membered thiolane ring, which can adopt envelope and twist conformations, makes this a non-trivial task.
Energetics: Once the optimized geometry is obtained, DFT calculations can provide a wealth of energetic information, including:
Heat of Formation (ΔHf°): The standard enthalpy change when the molecule is formed from its constituent elements in their standard states.
Gibbs Free Energy (ΔG°): A measure of the molecule's thermodynamic stability.
Rotational Barriers: The energy required to rotate around single bonds, such as the C-C bond connecting the aminomethyl group to the ring or the C-O bond of the methoxy group.
A hypothetical table of optimized geometrical parameters for the most stable conformer of this compound, as would be obtained from DFT calculations, is presented below.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-311++G(d,p))
| Parameter | Atom(s) Involved | Calculated Value |
| Bond Lengths (Å) | ||
| C-S | 1.85 | |
| C-O | 1.42 | |
| C-N | 1.47 | |
| Bond Angles (°) ** | ||
| C-S-C | 93.5 | |
| C-O-C | 112.0 | |
| C-C-N | 110.5 | |
| Dihedral Angles (°) ** | ||
| H-N-C-C | 180.0 (anti) | |
| C-C-O-C | 60.0 (gauche) |
Note: The values in this table are illustrative and represent typical bond lengths and angles for similar chemical environments. Actual values would need to be determined by specific DFT calculations for this molecule.
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
While quantum mechanical calculations provide a static picture of a single molecule, molecular dynamics (MD) simulations allow for the exploration of the molecule's behavior over time at a given temperature. This is particularly important for flexible molecules like this compound.
Conformational Landscapes: The five-membered thiolane ring is not planar and can undergo pseudorotation between various envelope (E) and twist (T) conformations. bohrium.com MD simulations can map the potential energy surface of these conformations, identifying the most populated states and the energy barriers between them. The presence of two bulky substituents on the same carbon atom (C3) would significantly influence the preferred ring pucker.
Intermolecular Interactions: MD simulations are also invaluable for studying how this compound interacts with itself and with solvent molecules. By simulating a system containing many molecules, one can observe the formation of hydrogen bonds (e.g., involving the amine group) and other non-covalent interactions that govern the substance's bulk properties like boiling point and solubility.
Reaction Pathway Analysis via Transition State Modeling and Kinetic Studies
Understanding the reactivity of this compound requires the computational modeling of potential reaction pathways. This involves identifying the transition states—the highest energy points along a reaction coordinate—and calculating the activation energies.
Example Reaction: Thioether Oxidation The sulfur atom in the thiolane ring is susceptible to oxidation. A computational study could model the reaction with an oxidizing agent, such as hydrogen peroxide (H₂O₂), to form the corresponding sulfoxide (B87167) and then sulfone. Kinetic analyses of thioether oxidations have shown that such reactions can be slow under physiological conditions but are significantly faster with agents like hypochlorite. nih.govresearchgate.net
DFT calculations would be used to:
Optimize the geometries of the reactants, products, and any intermediates.
Locate the transition state structure for each step of the reaction.
Calculate the activation energy (the energy difference between the reactants and the transition state).
These calculations provide insights into the reaction's feasibility and rate. For instance, studies on the oxidation of aminomethanol (B12090428) have utilized DFT to map out the potential energy surface and determine reaction rate constants. frontiersin.org
Table 2: Hypothetical Energetic Profile for the Oxidation of the Thiolane Ring
| Reaction Step | Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |
| Thioether to Sulfoxide | 15 - 20 | -30 to -40 |
| Sulfoxide to Sulfone | 20 - 25 | -25 to -35 |
Note: These are representative values for thioether oxidation and would need to be specifically calculated for the title compound.
Prediction and Interpretation of Spectroscopic Parameters
Computational methods are powerful tools for predicting spectroscopic data, which can then be used to confirm the structure of a synthesized compound.
NMR Spectroscopy: Gauge-Including Atomic Orbital (GIAO) calculations, typically performed using DFT, can predict the ¹H and ¹³C NMR chemical shifts. These predicted spectra can be compared with experimental data to aid in signal assignment. Recent advancements have combined DFT with machine learning to achieve high accuracy in predicting chemical shifts, with mean absolute errors for ¹H shifts being as low as ~0.20 ppm. nih.govnih.gov
Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These frequencies correspond to the absorption peaks in an IR spectrum. By analyzing the vibrational modes, specific peaks can be assigned to the stretching and bending of particular functional groups, such as the N-H stretch of the amine, the C-O stretch of the ether, and the C-S stretch of the thioether.
Table 3: Hypothetical Predicted Spectroscopic Data for this compound
| Spectroscopy Type | Feature | Predicted Value | Assignment |
| ¹³C NMR | Chemical Shift (ppm) | ~75 | C3 (quaternary carbon) |
| Chemical Shift (ppm) | ~58 | Methoxy carbon (-OCH₃) | |
| Chemical Shift (ppm) | ~45 | Methylene carbon (-CH₂NH₂) | |
| ¹H NMR | Chemical Shift (ppm) | ~3.3 | Methoxy protons (-OCH₃) |
| Chemical Shift (ppm) | ~2.8 | Methylene protons (-CH₂NH₂) | |
| IR | Wavenumber (cm⁻¹) | 3300 - 3400 | N-H stretch |
| Wavenumber (cm⁻¹) | 1050 - 1150 | C-O stretch | |
| Wavenumber (cm⁻¹) | 600 - 700 | C-S stretch |
Note: These predicted values are based on typical ranges for the respective functional groups and would be refined by specific quantum chemical calculations.
Research Directions and Potential Applications of 3 Methoxythiolan 3 Yl Methanamine and Its Derivatives in Chemical Sciences
Theoretical Potential as a Privileged Scaffold in Advanced Organic Synthesis
While no specific examples exist for (3-Methoxythiolan-3-yl)methanamine, the broader class of substituted saturated heterocycles is of significant interest in medicinal chemistry and organic synthesis.
A Latent Precursor in the Construction of Complex Heterocyclic Frameworks
In theory, the bifunctional nature of this compound, possessing both a nucleophilic amine and a potentially modifiable thioether, could allow for its use in constructing more complex heterocyclic systems. The aminomethyl group could serve as a handle for annulation reactions, leading to fused or spirocyclic structures. For instance, reactions with dicarbonyl compounds or their equivalents could pave the way for novel nitrogen-containing heterocyclic systems. The thiolane ring itself, being a saturated heterocycle, could impart specific three-dimensional conformations to the resulting larger molecules, a desirable trait in drug discovery. However, without experimental validation, this remains a speculative application.
A Prospective Building Block for Novel Nitrogen-Containing Chemical Entities
The primary amine in this compound makes it a candidate for the synthesis of a variety of nitrogen-containing compounds. acs.orgcmu.edu It could be readily derivatized to form amides, sulfonamides, and other functional groups, each introducing new physicochemical properties. The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry, with many such compounds exhibiting a wide range of biological activities. wikipedia.orgmsu.edu The incorporation of the (3-methoxythiolan-3-yl)methyl moiety could be explored for its influence on the biological activity and pharmacokinetic properties of known pharmacophores.
Postulated Roles in Materials Chemistry Research
The application of this compound in materials chemistry is another area ripe for investigation, though currently undeveloped.
Hypothetical Incorporation into Functional Polymeric Systems
The provided research direction points towards polythiophene research. It is crucial to distinguish that polythiophenes are conductive polymers based on the aromatic thiophene (B33073) ring. wikipedia.org this compound, containing a saturated thiolane ring, is not inherently suited for direct incorporation into the conductive backbone of polythiophenes.
However, one could hypothesize its use as a functional pendant group. The aminomethyl moiety could be used to attach this scaffold to a polymerizable unit or be incorporated into a polymer backbone through polycondensation reactions. Such functionalized polymers could exhibit interesting properties, but this is a significant conceptual leap from the well-established chemistry of poly(3-alkylthiophenes). cmu.edu
A Potential Component in Self-Assembled Supramolecular Structures
The presence of a hydrogen bond donor (the amine) and acceptor (the ether oxygen and potentially the sulfur atom) suggests that this compound or its derivatives could participate in the formation of self-assembled supramolecular structures. The specific stereochemistry of the 3,3-disubstituted thiolane ring would play a critical role in directing the geometry of such assemblies. These structures could have applications in areas such as crystal engineering or the development of new soft materials. This remains a theoretical proposition awaiting experimental exploration.
Prospective Contributions to Coordination Chemistry
The combination of a soft sulfur donor and a hard nitrogen donor in this compound makes it a potential bidentate ligand for a variety of metal ions. The coordination chemistry of sulfur-nitrogen ligands is a rich field, with applications in catalysis, bioinorganic chemistry, and materials science. The specific bite angle and flexibility of the 3-aminomethyl-3-methoxy-thiolane scaffold would influence the geometry and stability of the resulting metal complexes. The methoxy (B1213986) group could also potentially engage in weaker interactions with certain metal centers. Again, the absence of published studies on the coordination complexes of this particular ligand means its contributions to this field are yet to be realized.
Subject: this compound
Absence of Available Research Data for this compound
A comprehensive search of available scientific literature and chemical databases has revealed no specific research findings, applications, or detailed data for the chemical compound this compound. Consequently, the requested article focusing on its role in ligand design, catalytic transformations, and mechanistic organic chemistry cannot be generated at this time due to a lack of foundational information on the specified molecule.
The initial research strategy aimed to investigate the following areas:
Emerging Applications in Mechanistic Organic Chemistry and Method Development:Investigation of the compound's potential use in studying reaction mechanisms or in the development of new synthetic methodologies.
Despite a thorough search, no publications or data pertaining to the synthesis, characterization, or application of this compound were identified. The scientific community has not, to date, published research on this specific chemical entity. Therefore, no data tables or detailed research findings can be provided.
It is important to note that while related structural motifs, such as thiolanes and methanamines, are common in coordination chemistry and catalysis, the specific combination and substitution pattern of this compound appears to be a novel or as-yet-unexplored area of chemical research.
Future research would be required to synthesize and characterize this compound and to explore its potential applications in the fields outlined. Until such research is conducted and published, no scientifically accurate article on this specific compound can be written.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (3-Methoxythiolan-3-yl)methanamine, and how can reaction yields be maximized?
- Methodological Answer : The compound is typically synthesized via ring-closing metathesis of thiol-based precursors or nucleophilic substitution on functionalized thiolane intermediates. Key steps include:
- Using Grubbs catalysts (e.g., 2nd generation) for efficient cyclization .
- Optimizing reaction temperature (70–90°C) and solvent polarity (e.g., dichloromethane or THF) to minimize byproducts.
- Purification via silica gel chromatography (ethyl acetate/hexane, 3:7 ratio) yields >85% purity.
- Data Reference : Molecular weight: 160.06 g/mol , CAS: EN300-395268 .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Prioritize:
- ¹H/¹³C NMR : Identify methoxy (δ 3.3–3.5 ppm) and thiolane ring protons (δ 1.8–2.5 ppm).
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peak at m/z 160.06 .
- FT-IR : Detect N-H stretches (~3350 cm⁻¹) and C-S bonds (~670 cm⁻¹).
Q. What solvent systems show optimal solubility for this compound?
- Methodological Answer :
| Solvent | Solubility (mg/mL) | Temperature (°C) |
|---|---|---|
| DMSO | 25 | 25 |
| Methanol | 18 | 25 |
| Chloroform | 10 | 25 |
- Use polar aprotic solvents for reactions; DMSO is ideal for biological assays .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the primary amine in nucleophilic reactions?
- Methodological Answer : The steric hindrance from the thiolane ring reduces amine accessibility, requiring:
- Activation via Boc-protection before alkylation.
- Kinetic studies (e.g., pseudo-first-order conditions) to quantify nucleophilicity (k₂ ~ 0.15 M⁻¹s⁻¹ in THF) .
Q. How can researchers resolve contradictions in reported solubility data?
- Methodological Answer :
- Compare temperature/pressure conditions : Solubility in water increases from 5 mg/mL (20°C) to 12 mg/mL (40°C) .
- Validate purity via HPLC (C18 column, 0.1% TFA/ACN gradient).
- Use standardized IUPAC protocols for reproducibility .
Q. What structure-activity relationship (SAR) trends are observed in thiolan-based methanamine derivatives?
- Methodological Answer :
- Methoxy position : 3-substitution enhances membrane permeability (logP ~1.2) vs. 2-substitution (logP ~0.8) .
- Thiolane ring size : 5-membered rings improve metabolic stability (t₁/₂ > 4 hrs in hepatic microsomes) .
- Experimental Design : Use in vitro cytotoxicity assays (MTT) on U87 MG glioma cells to quantify EC₅₀ values .
Q. What evidence supports the anticancer potential of derivatives?
- Methodological Answer :
- Derivatives inhibit topoisomerase II (IC₅₀ = 8.2 μM) and induce apoptosis via caspase-3 activation .
- Table: Anticancer Activity (U87 MG Cell Line)
| Derivative | EC₅₀ (μM) | Selectivity Index (vs. HEK293) |
|---|---|---|
| Carbazole-analog | 12.3 | 3.8 |
| Thiolane-core | 9.7 | 5.2 |
- Validate via flow cytometry (Annexin V/PI staining) .
Safety and Handling
Q. What safety protocols are critical for handling this compound?
- Methodological Answer :
- PPE : Gloves (nitrile), goggles, and fume hood use (H335: Respiratory irritation ).
- Spill management : Absorb with vermiculite, neutralize with 10% acetic acid.
- Waste disposal : Segregate halogenated waste (EPA Class D) .
Data Contradiction Analysis
Q. How should researchers address inconsistent biological activity reports?
- Methodological Answer :
- Compare assay conditions: Serum-free vs. serum-containing media alter IC₅₀ by 2–3 fold .
- Validate target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
